2-(3-Methoxyphenyl)naphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic synthesis. numberanalytics.comijrpr.com Its unique structure and reactivity allow for a variety of chemical transformations, making it a versatile precursor for numerous derivatives. numberanalytics.comnumberanalytics.com These derivatives are integral to several industries, finding applications as intermediates in the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comnumberanalytics.com For instance, the oxidation of naphthalene yields phthalic anhydride, a key component in the production of plastics and resins. numberanalytics.comwikipedia.org Furthermore, naphthalene derivatives are investigated for their potential in materials science, including the development of novel materials for electronics and energy storage. ijrpr.com
The functionalization of the naphthalene core through reactions like electrophilic aromatic substitution, oxidation, and reduction leads to a vast library of compounds with diverse properties. ijrpr.com The regioselectivity of these reactions, however, can be challenging to control and is often influenced by the existing functional groups. nih.gov
Overview of Aryl-Naphthalene Structural Motifs
The introduction of an aryl group onto the naphthalene scaffold gives rise to aryl-naphthalene structural motifs. These motifs are of particular interest in medicinal chemistry and materials science. nih.govresearchgate.net The spatial arrangement and electronic properties of the aryl and naphthalene rings can be fine-tuned to interact with specific biological targets or to achieve desired photophysical properties. nih.govnih.gov
Arylnaphthalene lignan (B3055560) lactones, a subclass of lignans, are naturally occurring compounds that exhibit a range of biological activities. nih.gov The synthesis of analogs of these natural products is an active area of research, aiming to explore their therapeutic potential. nih.govnih.gov
Specific Focus on 2-(3-Methoxyphenyl)naphthalene and its Structural Analogues
Among the vast number of aryl-naphthalenes, this compound serves as a representative example for a detailed examination of this class of compounds. Its structure features a methoxy-substituted phenyl group at the 2-position of the naphthalene ring.
Research into related structures, such as N-(3-methoxyphenyl)naphthalene-1-carboxamide, has been conducted to evaluate their biological properties. cit.iemdpi.com Studies on combretastatin (B1194345) analogues have also explored the use of a 2-naphthyl moiety as a substitute for the B-ring of combretastatin A-4, indicating the interchangeability of these aromatic systems in certain molecular contexts. tandfonline.comtandfonline.com
The synthesis and characterization of various structural analogues, where the substitution pattern on both the phenyl and naphthalene rings is varied, allows for the investigation of structure-activity relationships. For example, the unexpected synthesis of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene has been reported, highlighting the potential for complex molecular architectures based on this core structure. scispace.comchemrevlett.comchemrevlett.com
Interactive Data Table: Properties of Selected Naphthalene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,7-bis[(Z)-2-(3-methoxyphenyl)ethenyl]naphthalene | 1053662-79-5 | C28H24O2 | 392.502 |
| 4-[[4-(Aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 36968-27-1 | C25H20N4O4 | 440.45 |
| 3-hydroxy-N-(3-methoxyphenyl)-2-Naphthalenecarboxamide | 62553-86-0 | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-8-4-7-15(12-17)16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3 |
InChI Key |
CHZUMHSDCQPIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methoxyphenyl Naphthalene and Derivatives
Direct Synthetic Routes to 2-(3-Methoxyphenyl)naphthalene
The direct formation of the carbon-carbon bond between the naphthalene (B1677914) and methoxyphenyl rings is the most efficient approach to this compound. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.
Cross-Coupling Reactions
Cross-coupling reactions offer a powerful and versatile platform for the synthesis of biaryl compounds. The Suzuki-Miyaura, Kumada, and Heck couplings are among the most prominent and widely utilized methods for this purpose.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and high functional group tolerance. wikipedia.orglibretexts.orgyonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, two primary pathways are viable: the reaction of a 2-naphthylboronic acid or its ester with a 3-haloanisole, or the coupling of a 3-methoxyphenylboronic acid with a 2-halonaphthalene.
A representative example of a Suzuki-Miyaura coupling for a similar biaryl system involves the reaction of a brominated corrole (B1231805) with 2-naphthylboronic acid. nih.gov In this instance, a catalyst system comprising Pd2(dba)3 and SPhos as the ligand, with K3PO4 as the base in a toluene/water solvent mixture, proved effective, yielding the desired product in up to 84%. nih.gov While specific conditions for the direct synthesis of this compound are not detailed in the provided sources, the general parameters from similar reactions provide a strong foundation for its successful synthesis.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Naphthylboronic acid | 3-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | Not specified |
| 2-Bromonaphthalene (B93597) | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | Not specified |
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly effective for the synthesis of unsymmetrical biaryls. organic-chemistry.org The synthesis of this compound via Kumada coupling would involve the reaction of a 2-naphthyl Grignard reagent with a 3-haloanisole, or a 3-methoxyphenyl (B12655295) Grignard reagent with a 2-halonaphthalene.
The reaction is generally carried out in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, which are necessary for the formation and stability of the Grignard reagent. wikipedia.org Nickel catalysts, such as NiCl₂(dppe), are commonly employed. nih.gov A plausible mechanism involves the oxidative addition of the organohalide to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product. wikipedia.org
Table 2: Plausible Conditions for Kumada Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |
| 2-Naphthylmagnesium bromide | 3-Bromoanisole | NiCl₂(dppe) | THF | Room Temp. to Reflux | Not specified |
| 2-Bromonaphthalene | 3-Methoxyphenylmagnesium bromide | Pd(PPh₃)₄ | THF | Room Temp. to Reflux | Not specified |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov For the synthesis of a biaryl compound like this compound, this would typically involve the reaction of a 2-halonaphthalene with 3-methoxystyrene. The reaction generally requires a base, such as triethylamine (B128534) or sodium acetate, and a palladium catalyst, often in the form of Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov
The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov An example of a Heck reaction involving 2-bromonaphthalene and styrene (B11656) has been reported, which provides a basis for the conditions required for the synthesis of this compound. nih.gov
Table 3: Postulated Conditions for Heck Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromonaphthalene | 3-Methoxystyrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 | Not specified |
| 2-Iodonaphthalene | 3-Methoxystyrene | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile (B52724) | 80-120 | Not specified |
Nickel-Catalyzed C-N Bond Cleavage Routes
An emerging strategy for the synthesis of biaryls involves the nickel-catalyzed cross-coupling of aryl amines or their derivatives, proceeding through the cleavage of a carbon-nitrogen (C-N) bond. nih.govudel.edu This approach offers an alternative to the use of organohalides. For the synthesis of this compound, this could involve the coupling of a 2-naphthylamine (B18577) derivative (such as an ammonium (B1175870) salt) with an arylboronic acid. nih.gov
These reactions are typically catalyzed by nickel complexes and proceed under mild conditions, demonstrating good functional group tolerance. nih.gov Preliminary studies suggest a catalytic cycle that may involve Ni(I)/Ni(III) intermediates. researchgate.net
Table 4: Conceptual Conditions for Nickel-Catalyzed C-N Bond Cleavage Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Naphthylammonium triflate | 3-Methoxyphenylboronic acid | Ni(COD)₂ | Bipyridine | K₃PO₄ | Dioxane | 80-100 | Not specified |
Oxidative Addition-Based Syntheses
The fundamental step in many cross-coupling reactions is the oxidative addition of an organohalide to a low-valent transition metal center. researchgate.netlookchem.com A synthetic strategy can be envisioned where a 2-halonaphthalene undergoes oxidative addition to a palladium(0) or nickel(0) complex, forming a stable organometallic intermediate. This intermediate can then react with a suitable 3-methoxyphenyl organometallic reagent (e.g., Grignard or organolithium) to form the desired product.
Mechanistic studies have shown that the oxidative addition of aryl bromides to palladium(I) centers can generate organometallic palladium(III) complexes. yonedalabs.comnih.gov While this approach is more of a fundamental mechanistic step than a standalone named reaction for biaryl synthesis, understanding this process is crucial for optimizing the cross-coupling reactions described above.
Table 5: Conceptual Framework for Oxidative Addition-Based Synthesis
| Step | Reactants | Metal Complex | Intermediate | Subsequent Reaction | Product |
| 1. Oxidative Addition | 2-Bromonaphthalene | Pd(PPh₃)₄ | (2-Naphthyl)Pd(II)(PPh₃)₂Br | Transmetalation with 3-methoxyphenylmagnesium bromide, followed by reductive elimination | This compound |
Note: This table represents a conceptual pathway rather than a set of specific experimental conditions.
Synthesis of Related Methoxyphenyl-Naphthalene Scaffolds
The Dieckmann cyclization is a well-established method for the formation of five- and six-membered rings through the intramolecular condensation of a diester to form a β-keto ester. While a powerful tool for constructing cyclic systems, its direct application to the synthesis of the aromatic naphthalene core of this compound is not a conventional approach. The Dieckmann reaction is primarily used for the synthesis of cyclopentanone (B42830) and cyclohexanone (B45756) derivatives. core.ac.uk
For the synthesis of a naphthalene scaffold, a precursor with two ester functionalities positioned to form a six-membered ring that could subsequently be aromatized would be necessary. The complexity of such a precursor for a methoxyphenyl-substituted naphthalene makes this a less common strategy. Research has extensively explored Dieckmann cyclization for the synthesis of steroids and other non-aromatic cyclic compounds. core.ac.uk The equilibrium nature of the Dieckmann reaction, which can lead to mixtures of isomers, further complicates its application for synthesizing highly substituted aromatic systems with specific regiochemistry. core.ac.uk
Benzylic oxidation is a valuable transformation in organic synthesis for introducing a carbonyl group at a benzylic position. This strategy is more relevant to the functionalization of a pre-existing methoxyphenyl-naphthalene scaffold rather than its initial construction. For instance, if a methyl or methylene (B1212753) group were present on the naphthalene or the methoxyphenyl ring of a precursor molecule, it could be oxidized to a ketone or aldehyde. These functional groups can then serve as handles for further synthetic modifications.
Studies on the catalytic oxidation of methoxy-substituted benzyl (B1604629) alcohols, which are model compounds for lignin (B12514952) derivatives, have shown that the position of the methoxy (B1213986) group on the aromatic ring can influence the catalytic activity. researchgate.net For example, the oxidation of veratryl alcohol to veratraldehyde is a well-studied process. researchgate.net Similarly, the oxidation of naphthalene derivatives has been investigated, with enzymes like cytochromes P450 capable of metabolizing naphthalene to naphthols. nih.gov While not a direct method for coupling the two aromatic rings, benzylic oxidation represents a potential pathway for the elaboration of simpler methoxyphenyl-naphthalene precursors.
A modern and innovative approach for the synthesis of substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.govresearchgate.netbohrium.com This skeletal editing strategy allows for the direct conversion of the nitrogen-containing heterocyclic core of an isoquinoline (B145761) into an all-carbon naphthalene ring system. nih.govnih.govresearchgate.netbohrium.com
The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, as the carbon source. nih.govnih.gov The proposed mechanism involves the reaction of the phosphonium ylide with the isoquinoline to form a triene intermediate through ring opening. nih.govnih.gov This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.govnih.gov This method is advantageous as it offers a one-step process to precisely swap a nitrogen atom for a CH unit, leaving the rest of the molecular framework intact. nih.gov
This strategy could be applied to the synthesis of this compound by starting with a suitably substituted isoquinoline precursor. For example, an isoquinoline bearing a 3-methoxyphenyl group at the appropriate position could be subjected to this transmutation protocol to generate the desired naphthalene scaffold. A key benefit of this approach is the potential for facile synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium salt. nih.govnih.gov
| Method | Description | Key Features | Potential Application |
| Nitrogen-to-Carbon Transmutation | Conversion of an isoquinoline to a naphthalene using a phosphonium ylide. | One-step process, precise N-to-CH swap, potential for isotopic labeling. | Synthesis of substituted naphthalenes from corresponding isoquinolines. |
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. makingmolecules.commasterorganicchemistry.com This approach could be envisioned for the synthesis of this compound through a Friedel-Crafts type reaction. There are two main disconnection strategies:
Friedel-Crafts Alkylation/Acylation of Naphthalene: This would involve the reaction of naphthalene or a derivative with a suitable electrophile derived from the 3-methoxyphenyl ring. For example, reacting 2-methoxynaphthalene (B124790) with an activated derivative of 3-methoxybenzene in the presence of a Lewis acid catalyst. The regioselectivity of such reactions on substituted naphthalenes can be complex and influenced by both steric and electronic factors, potentially leading to a mixture of isomers. stackexchange.com
Friedel-Crafts Alkylation/Acylation of a Methoxybenzene derivative: This would involve reacting a methoxybenzene derivative with an electrophile derived from the naphthalene ring.
The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. stackexchange.com Therefore, careful control of reaction conditions is crucial to achieve the desired regioselectivity. The choice of solvent and catalyst can significantly impact the product distribution in Friedel-Crafts reactions involving oxygenated aromatic compounds. stackexchange.com
| Reaction Type | Reactants | Catalyst | Key Considerations |
| Friedel-Crafts Alkylation/Acylation | Naphthalene derivative and a methoxyphenyl electrophile, or vice versa. | Lewis Acid (e.g., AlCl₃) | Regioselectivity, potential for isomer formation, catalyst complexation with methoxy group. |
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons, including naphthalenes. Various annulation protocols have been developed, often utilizing transition metal catalysis.
For instance, rhodium(III)-catalyzed annulation of alkynes with aryl substrates bearing a directing group is a common method for constructing carbo- and heterocyclic rings. mdpi.com To synthesize a methoxyphenyl-naphthalene scaffold, one could envision a [4+2] annulation of a suitably substituted o-halobenzamide with a β-keto ester, or the cyclization of an arene-containing propargylic alcohol. mdpi.comnih.gov The latter proceeds via a 6-endo-dig electrophilic cyclization to afford substituted naphthalenes under mild conditions. nih.gov The regioselectivity of these cyclizations can be controlled by the electronic and steric nature of the substituents on the aromatic ring. nih.gov For example, in the cyclization of a 3-methoxyphenyl alkynol, the reaction preferentially occurs at the position para to the methoxy group. nih.gov
While not a direct synthesis of the parent this compound, the construction of related carboxamide derivatives is well-documented. A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have been prepared. mdpi.com This typically involves the condensation reaction between 3-hydroxynaphthalene-2-carboxylic acid and a substituted aniline, in this case, a methoxyaniline.
These reactions often proceed via the formation of an acid chloride from the carboxylic acid, followed by reaction with the aniline. Alternatively, coupling agents can be used to facilitate the amide bond formation directly from the carboxylic acid and the aniline. The resulting N-(methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives are themselves of interest for their biological activities. mdpi.com
Furthermore, pyrazoline derivatives can be synthesized from chalcones, which are in turn prepared by the condensation of an acetophenone (B1666503) with an aldehyde. For example, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone has been synthesized and characterized. acs.org This chalcone (B49325) could potentially serve as a precursor for further cyclization reactions to build more complex heterocyclic systems attached to the methoxyphenyl-naphthalene core.
Synthesis of Naphthalene-Based Spirodienones
Spirodienones incorporating a naphthalene moiety represent a class of structurally complex molecules. While not a direct route to this compound, the synthesis of these compounds illustrates advanced methods for elaborating the naphthalene core. One approach involves the cycloaddition of 1,3-dipoles, such as those derived from hydrazonyl chlorides, with a suitable dipolarophile like 2,3-dichloro-1,4-naphthoquinone. This reaction efficiently constructs spiro-naphthalene-oxadiazol-4-ones. The process can be carried out under both traditional batch conditions and modern continuous-flow systems, with the latter often providing cleaner products and better reproducibility. Although this specific methodology yields a spirocyclic system rather than a simple aryl-naphthalene, it highlights the utility of cycloaddition reactions in creating diverse naphthalene-containing structures.
Building-Block Approaches for Naphthalene Derivatives
Building-block strategies are fundamental to the synthesis of complex naphthalene derivatives, allowing for the controlled and regioselective assembly of the final molecule. These approaches can involve either starting with a pre-functionalized naphthalene core or constructing the naphthalene system itself from acyclic or monocyclic precursors.
One innovative building-block method involves the transmutation of a nitrogen atom in an isoquinoline ring to a carbon atom, thereby forming a naphthalene scaffold. researchgate.net This reaction, inspired by the Wittig reaction, uses an inexpensive phosphonium ylide as the carbon source. researchgate.net The process includes ring-opening of the isoquinoline, followed by a 6π-electrocyclization and an elimination step to yield the substituted naphthalene. researchgate.net This strategy provides a novel pathway to naphthalenes that might otherwise be difficult to access and allows for the synthesis of ¹³C-labeled naphthalenes. researchgate.net
A more traditional, yet powerful, building-block approach is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl) or bromine (Br₂) to regioselectively produce a wide array of substituted naphthalenes under mild conditions. nih.gov To synthesize a target like this compound, one could envision a retrosynthetic strategy where the naphthalene ring is formed from a suitably substituted phenyl precursor via such a cyclization.
The following table shows examples of electrophiles used in the cyclization of 1-phenyl-4-(p-tolyl)but-3-yn-2-ol, demonstrating the versatility of this building-block approach.
| Entry | Electrophile | Temperature (°C) | Time | Product | Yield (%) |
| 1 | I₂ | RT | 5 min | 2-Iodo-1-methyl-4-(p-tolyl)naphthalene | 81 |
| 2 | ICl | RT | 5 min | 2-Iodo-1-methyl-4-(p-tolyl)naphthalene | 85 |
| 3 | Br₂ | RT | 5 min | 2-Bromo-1-methyl-4-(p-tolyl)naphthalene | 89 |
| 4 | NBS | 50 | 30 min | 2-Bromo-1-methyl-4-(p-tolyl)naphthalene | 60 |
| Data sourced from a study on the electrophilic cyclization of alkynes. nih.gov |
Strategies for Alkyl- and Aryl-Substituted Naphthalenes
The direct introduction of aryl substituents onto a naphthalene core is a common and highly effective strategy for synthesizing compounds like this compound. Transition-metal-catalyzed cross-coupling reactions are the premier tool for this purpose.
The Suzuki-Miyaura coupling reaction is a particularly robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org To synthesize this compound, this reaction would involve the coupling of a 2-substituted naphthalene with a 3-methoxyphenyl derivative. The most direct route is the reaction between 2-bromonaphthalene and 3-methoxyphenylboronic acid. wikipedia.org This approach offers high regioselectivity because the positions of the coupling partners are pre-defined by the starting materials.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 2-bromonaphthalene) to form a palladium(II) complex. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., the 3-methoxyphenyl group) is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org
A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-chemistry.org
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Aryl & Vinyl Triflates |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Aryl & Vinyl Halides (including Chlorides) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | Aryl & Vinyl Halides |
| Table compiled from general Suzuki-Miyaura reaction conditions. organic-chemistry.org |
Regioselectivity and Stereocontrol in Aryl-Naphthalene Synthesis
Achieving high regioselectivity is a critical challenge in naphthalene chemistry. Traditional electrophilic aromatic substitution reactions on an unsubstituted naphthalene ring often yield a mixture of isomers (1-substituted and 2-substituted products), which can be difficult to separate. researchgate.net
Modern synthetic methods overcome this limitation by using pre-functionalized starting materials in cross-coupling reactions. For the synthesis of this compound via a Suzuki coupling, starting with pure 2-bromonaphthalene ensures that the 3-methoxyphenyl group is introduced exclusively at the C-2 position of the naphthalene ring. This pre-determination of substitution patterns is a cornerstone of modern regiocontrolled synthesis. nih.govacs.org
Other methods, such as the regiocontrolled benzannulation of specifically designed precursors, also provide excellent control. nih.gov For instance, the cyclization of carefully constructed diaryl-2,2-dichlorocyclopropylmethanols can lead to arylnaphthalenes with a precise and predictable arrangement of substituents. nih.gov
While this compound is an achiral molecule, the principles of stereocontrol are vital in the synthesis of related axially chiral biaryl naphthalenes, which are important as ligands in asymmetric catalysis. In these cases, the synthetic route must not only control the point of attachment (regioselectivity) but also the three-dimensional orientation of the aryl groups to generate a single enantiomer. This can be achieved through methods like asymmetric cross-coupling reactions or the benzannulation of optically active precursors, where chirality is transferred from a stereocenter in the starting material to the biaryl axis of the product. nih.gov
Computational and Theoretical Investigations of Aryl Naphthalene Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 2-(3-Methoxyphenyl)naphthalene, these methods would provide invaluable data on its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. A DFT study of this compound would typically involve calculations of its ground-state energy, electron density distribution, and orbital energies. From these, key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can be determined. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions. For this compound, a TD-DFT analysis would predict its ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into its photophysical properties. Such studies are essential for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Basis Set Selection and Methodologies
The accuracy of any DFT or TD-DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals in the molecule. Common choices for organic molecules like this compound include Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ or aug-cc-pVTZ). The selection of the functional (e.g., B3LYP, M06-2X, or CAM-B3LYP) is also a critical methodological decision that influences the outcome of the calculations. A thorough computational study would often involve benchmarking several combinations of functionals and basis sets to ensure the reliability of the predicted properties.
Molecular Structure and Conformation Analysis
Understanding the three-dimensional arrangement of atoms in a molecule and the flexibility of its structure is key to predicting its physical and chemical behavior.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. A comprehensive conformational analysis would explore the potential energy landscape by rotating the single bond connecting the methoxyphenyl and naphthalene (B1677914) rings. This would identify various stable conformers and the energy barriers between them, providing insight into the molecule's flexibility at different temperatures.
Dihedral Angle Analysis and Planarity
A key structural parameter for this compound is the dihedral angle between the planes of the naphthalene and the 3-methoxyphenyl (B12655295) rings. This angle significantly influences the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. A smaller dihedral angle generally leads to greater planarity and more effective conjugation, resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Computational analysis of this dihedral angle in different conformers would be crucial for interpreting the molecule's properties.
Electronic Structure and Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. worldwidejournals.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. wikipedia.orgworldwidejournals.com A small energy gap suggests a molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability and low reactivity. nih.gov
In the analysis of MPNP, the frontier molecular orbitals were calculated to understand its electronic transitions and reactivity. The energy gap was determined to be 3.63 a.u., suggesting the molecule is soft and reactive. nih.gov The distribution of the electron density in these orbitals provides further insight:
HOMO: The electron density is primarily distributed over the ethylenic bridge and the naphthalene ring. nih.gov
LUMO: The electron density is localized on all the carbon atoms of the naphthalene ring, the oxygen atom in the ethylenic bridge, and the phenyl ring. nih.gov
The transition from HOMO to LUMO implies a transfer of electron density from the ethylenic bridge and naphthalene ring towards the phenyl ring region, which is characterized as a π–π* transition. nih.gov
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | -0.21 | -5.71 |
| LUMO Energy | -0.08 | -2.18 |
| Energy Gap (ΔE) | 3.63 | 98.78 |
Data calculated for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack), and green represents neutral or zero potential regions.
For the model compound MPNP, the MEP map reveals distinct regions of varying electrostatic potential. The negative potential is concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, positive potentials are generally located around the hydrogen atoms, indicating these are regions where nucleophilic attack might occur. This analysis helps in understanding the intermolecular interactions and the reactive sites of the molecule.
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. openmx-square.org These charges influence many molecular properties, including the dipole moment and electronic structure. The analysis for MPNP shows that the distribution of charges is not uniform. For instance, the carbon atom in the carbonyl group exhibits a positive charge, while the adjacent oxygen atom carries a significant negative charge, which is consistent with the polar nature of the C=O bond. nih.gov The charges on hydrogen atoms are generally positive. This detailed charge distribution is crucial for understanding the electrostatic interactions within the molecule and with other molecules.
| Atom | Mulliken Charge (a.u.) |
| C1 | -0.4014 |
| C2 | -0.3800 |
| O (carbonyl) | -0.4659 |
| C (carbonyl) | 0.3795 |
Selected calculated Mulliken atomic charges for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, which can be interpreted as charge delocalization or hyperconjugation. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
| L(2)O38 | σ*(C24–C29) | 35.56 |
Example of a significant NBO interaction in 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov
The electronic structure of aryl-naphthalene systems, particularly those with donor (like methoxy) and acceptor groups, facilitates intramolecular charge transfer (ICT). rsc.orgresearchgate.net This phenomenon is crucial for applications in nonlinear optics and organic electronics. The analysis of frontier molecular orbitals often reveals the nature of this charge transfer.
For MPNP, the HOMO is located on the naphthalene and ethylenic bridge part of the molecule, while the LUMO is spread across the naphthalene, ethylenic bridge, and the phenyl ring. nih.gov The electronic transition from HOMO to LUMO, therefore, involves a redistribution of electron density, signifying an intramolecular charge transfer. nih.gov Specifically, the HOMO→LUMO transition results in an electron density transfer from the ethylenic bridge and naphthalene moiety to the phenyl ring region. nih.gov This inherent charge transfer character is a key feature of such donor-π-acceptor systems.
Simulation of Spectroscopic Parameters
Computational methods can simulate various spectroscopic parameters, providing theoretical spectra that can be compared with experimental data to aid in structural characterization and assignment of spectral features. mdpi.com
For the model compound MPNP, theoretical vibrational and electronic spectra were calculated. nih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman): The theoretical vibrational frequencies were computed using DFT. For the naphthalene ring, C-H stretching vibrations were calculated to be in the range of 3037-3078 cm⁻¹. For the methoxy (B1213986) group (-OCH₃), the characteristic stretching mode was computed at 1035 cm⁻¹, and bending modes were calculated at 559 and 302 cm⁻¹. nih.gov These computed values show good agreement with experimental FT-IR and FT-Raman data, aiding in the detailed assignment of vibrational modes. nih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) was used to simulate the electronic absorption spectrum. The calculations predicted absorption peaks at 348, 330, and 299 nm (using the CAM-B3LYP method), which correlated well with the experimental absorption peaks observed at 360 and 268 nm in dimethyl sulfoxide (B87167) solvent. nih.gov This correlation helps in understanding the electronic transitions responsible for the observed absorption bands.
Theoretical Vibrational Frequencies and Intensities
Theoretical vibrational analysis, typically performed using DFT methods, predicts the frequencies and intensities of infrared (IR) and Raman spectra. For an aryl-naphthalene system, this analysis would identify characteristic vibrational modes. These include C-H stretching vibrations of the naphthalene and phenyl rings, which typically appear in the 3100–3000 cm⁻¹ region. nih.gov Other significant modes would involve the C-C stretching within the aromatic rings, C-H in-plane and out-of-plane bending, and the vibrations of the methoxy group (O-CH₃), such as symmetric and asymmetric stretching and rocking modes. nih.gov A complete analysis would require a data table of calculated frequencies, their corresponding IR/Raman intensities, and the Potential Energy Distribution (PED) assigning the modes to specific molecular motions.
Predicted NMR Chemical Shifts
The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical spectra to compare against experimental results. nih.gov For this compound, predictions would detail the chemical shifts for each unique proton and carbon atom. Aromatic protons would be expected in the δ 7-8 ppm range, while the methoxy protons would appear as a distinct singlet, typically around δ 3.8-3.9 ppm. Carbon signals would include those of the aromatic rings and the specific methoxy carbon signal around δ 55 ppm. A comprehensive study would present this data in a table comparing theoretical shifts to any available experimental values.
Simulated UV-Vis Spectra
Simulated UV-Vis spectra, calculated via TD-DFT, help to understand the electronic structure and transitions within a molecule. scielo.org.zamdpi.com The analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π*). nih.gov For an aryl-naphthalene compound, one would expect intense absorptions in the UV region corresponding to electronic excitations within the conjugated π-system of the naphthalene and phenyl rings. A detailed report would include a table of calculated excitation energies, wavelengths, oscillator strengths, and the specific molecular orbitals involved in each transition.
Intermolecular Interaction Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, stability, and physical characteristics.
Energy Frameworks and Noncovalent Interactions
Energy framework analysis provides a quantitative measure of the interaction energies between molecules in a crystal lattice. This computational method calculates the pairwise interaction energies and separates them into components like electrostatic, polarization, dispersion, and exchange-repulsion energies. journalcsij.comrasayanjournal.co.in These energies are then visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. This analysis would elucidate the topology and strength of the packing, highlighting the dominant forces (e.g., dispersion forces in π-stacked systems) that stabilize the crystal structure of this compound. A summary table would list the calculated values for each energy component.
Computational Studies on Reactivity and Reaction Mechanisms
Computational methods are also employed to study the reactivity of molecules and to elucidate potential reaction mechanisms. This can involve analyzing frontier molecular orbitals (HOMO/LUMO), calculating reactivity descriptors, and mapping potential energy surfaces for specific reactions. For this compound, such studies could explore its susceptibility to electrophilic aromatic substitution, oxidation, or its potential role in cycloaddition reactions. mdpi.commdpi.com A detailed mechanistic study would provide energy profiles for reaction pathways, identifying transition states and intermediates to predict the most favorable reaction routes. Without specific published studies, a discussion on this topic remains speculative.
Structure-Property Relationships from a Theoretical Perspective
Computational and theoretical chemistry provide powerful tools for understanding the intricate relationships between the molecular structure of aryl-naphthalene systems and their resulting electronic, optical, and transport properties. Through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to predict and analyze how modifications to the molecular framework, such as the introduction of substituents or the fusion of different aromatic rings, can tune the material's behavior for specific applications. This section explores these structure-property relationships from a theoretical viewpoint, with a focus on systems analogous to this compound.
The fusion of an aryl group, such as a methoxyphenyl ring, to a naphthalene core creates an extended π-conjugated system that significantly alters the electronic properties compared to the individual constituent molecules. The electronic structure of such systems is governed by the delocalization of π-electrons across both the naphthalene and the attached aryl moiety.
Theoretical studies on polycyclic aromatic hydrocarbons (PAHs) demonstrate that extending the π-system generally leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This is because the fusion of aromatic rings creates new molecular orbitals that are more spread out, raising the energy of the HOMO and lowering the energy of the LUMO. For an aryl-naphthalene system, the degree of electronic communication between the two rings depends on the dihedral angle between them. A more planar conformation allows for more effective π-orbital overlap, leading to greater delocalization and a smaller energy gap.
The introduction of a heteroatom, for instance, by replacing a carbon in the aryl ring with nitrogen (forming a heteroaryl system), would further modify the electronic landscape. Nitrogen, being more electronegative than carbon, would preferentially stabilize the molecular orbitals with significant electron density on it, leading to predictable changes in the HOMO and LUMO energy levels.
Table 1: Calculated Frontier Orbital Energies for Naphthalene and Benzene (B151609)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 |
| Benzene | -6.78 | -1.15 | 5.63 |
Data is illustrative and based on typical DFT calculations (e.g., B3LYP/6-311G++(d,p) level of theory). Actual values may vary with the computational method.
As shown in Table 1, the larger conjugated system of naphthalene results in a significantly smaller HOMO-LUMO gap compared to benzene. Fusing a phenyl ring to naphthalene would continue this trend, and the specific energies would be further modulated by the electronic nature of any substituents.
Substituents play a crucial role in fine-tuning the electronic and optical properties of the aryl-naphthalene scaffold. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the aromatic rings dictate the extent of these modifications.
The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. When attached to the phenyl ring of a phenylnaphthalene system, it increases the electron density of the π-system. This has several key consequences:
Frontier Orbitals: An electron-donating group primarily destabilizes (raises the energy of) the HOMO. For this compound, the methoxy group at the meta position of the phenyl ring would raise the HOMO energy. The effect on the LUMO is generally less pronounced. This leads to a reduction in the HOMO-LUMO gap, which corresponds to a bathochromic (red) shift in the absorption spectrum.
Optical Properties: The changes in frontier orbital energies are directly reflected in the optical properties. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic excitation energies and absorption spectra. The lowest energy electronic transition is typically a π-π* transition from the HOMO to the LUMO. By reducing the energy gap, the methoxy substituent shifts the maximum absorption wavelength (λmax) to a longer wavelength. Computational studies on core-substituted naphthalene diimides have shown that TD-DFT calculations, particularly with range-separated hybrid functionals, can accurately predict these shifts when solvent effects are included.
Table 2: Predicted Effect of Methoxy Substitution on Electronic Properties of a Phenylnaphthalene System
| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | ΔE (eV) | Predicted λmax Shift |
|---|---|---|---|---|---|---|
| 2-Phenylnaphthalene (B165426) | -H | - | -5.90 | -1.50 | 4.40 | Reference |
| 2-(4-Methoxyphenyl)naphthalene | -OCH₃ | para | -5.75 | -1.48 | 4.27 | Red-shift |
| This compound | -OCH₃ | meta | -5.80 | -1.49 | 4.31 | Slight red-shift |
Values are hypothetical and illustrative of general trends predicted by DFT calculations.
The position of the substituent is also critical. A methoxy group at the para position generally has a stronger resonance effect and thus a greater impact on the HOMO energy and λmax compared to a substitution at the meta position.
Photoredox catalysis utilizes molecules that, upon light absorption, can engage in single-electron transfer processes. The ability of a molecule to act as a photoredox catalyst is determined by its redox potentials in both the ground and excited states. Computational chemistry, particularly TD-DFT, is instrumental in predicting these properties and guiding the design of new catalysts.
Upon absorbing a photon, a molecule like this compound is promoted to an excited state. In this state, it is both a stronger oxidant and a stronger reductant than in its ground state. The excited-state redox potentials can be estimated using the ground-state redox potentials and the zero-zero spectroscopic energy (E₀-₀), which is the energy difference between the vibrational ground states of the ground and first excited electronic states.
The relevant equations are:
Excited-state oxidation potential (Eox):* E*ox ≈ Eox - E₀-₀
Excited-state reduction potential (Ered):* E*red ≈ Ered + E₀-₀
By modifying the aryl-naphthalene structure, one can tune these excited-state potentials. For instance, adding an electron-donating group like -OCH₃ makes the molecule easier to oxidize (lowers Eox) and decreases the excitation energy (E₀-₀). These changes can be systematically studied computationally to design a catalyst with the precise redox window required for a specific chemical transformation. For example, TD-DFT calculations on naphthalene-based azo dyes have shown that protonation and substitution can significantly alter the excited-state potential energy landscape, thereby controlling the photochemical reaction pathways.
Aryl-naphthalene derivatives are potential candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs). The key performance metric for such materials is charge carrier mobility (μ), which quantifies how quickly electrons or holes move through the material under an electric field. Theoretical models are crucial for predicting mobility and establishing structure-property relationships to guide the design of high-performance materials.
For many molecular crystals, charge transport is described by a hopping mechanism, where a charge carrier moves between adjacent molecules. According to Marcus theory, the hopping rate (k) depends on two key parameters:
Electronic Coupling (or Transfer Integral, V): This term describes the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation (i.e., molecular packing).
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium geometry to its charged-state equilibrium geometry, and vice versa. A lower reorganization energy facilitates faster charge transfer.
Computational studies can quantify both parameters. The reorganization energy can be calculated for a single molecule using DFT. Structural modifications that increase the rigidity of the molecule and minimize geometric changes upon ionization tend to decrease λ. The transfer integral is calculated for pairs of molecules, typically taken from a predicted crystal structure, and is highly dependent on the π-orbital overlap.
Table 3: Key Parameters for Theoretical Mobility Calculation
| Parameter | Description | Influence of Structure |
|---|---|---|
| Reorganization Energy (λ) | Energy cost of geometric rearrangement upon charging. | Lower for rigid, planar molecules. |
| Transfer Integral (V) | Electronic coupling between adjacent molecules. | Depends on intermolecular distance and orbital overlap (packing). |
These parameters are inputs for Marcus theory-based mobility calculations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physical properties. These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.
For aryl-naphthalene systems like this compound, a wide range of descriptors can be computed to build predictive models. These descriptors are typically categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges. These are often calculated using quantum chemical methods.
Topological Descriptors: These are numerical representations of the molecular structure based on its graph representation, describing size, shape, and branching. Examples include the sum-connectivity index and Randić index.
Constitutional Descriptors: These are simple counts of atoms, bonds, rings, or molecular weight.
Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity (MR), and polar surface area (PSA).
In the context of this compound, these descriptors could be used to predict properties such as its environmental fate, toxicity, or performance in an electronic device. For example, a QSAR study on the carcinogenicity of polycyclic aromatic hydrocarbons might find a correlation between activity and a combination of electronic descriptors (like the HOMO-LUMO gap) and topological indices that describe the shape of the molecule. By calculating these descriptors for a new molecule, its properties can be predicted without the need for experimental synthesis and testing.
Table 4: Common Physico-chemical Descriptors for QSAR/QSPR
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, charge distribution |
| Topological | Connectivity Indices, Shape Indices | Molecular size, branching, shape |
| Physicochemical | logP, Molar Refractivity (MR) | Hydrophobicity, polarizability |
Applications in Advanced Materials Science and Catalysis
Organic Electronic and Optoelectronic Materials
Building Blocks for Organic Semiconductors
2-(3-Methoxyphenyl)naphthalene serves as a crucial building block in the synthesis of advanced organic semiconductor materials. tcichemicals.com The naphthalene (B1677914) core provides a rigid and planar π-conjugated system, which is essential for efficient charge transport. The methoxyphenyl group, on the other hand, can influence the molecule's solubility, morphology in thin films, and electronic properties. The structural diversity of organic materials, based on carbon-centered geometry, allows for precise control over physical properties such as photoabsorption, emission properties, energy levels, and solubility through organic synthesis. tcichemicals.com
The "building-block approach" is a common strategy in materials science, where different molecular units are combined to create larger molecules with tailored functionalities. nih.gov In this context, this compound can be functionalized with various groups, such as halogens, boronic acids (or esters), stannyl (B1234572) groups, amino groups, or formyl groups, to facilitate its incorporation into larger polymeric or small-molecule semiconductors through cross-coupling reactions. tcichemicals.com Palladium- and copper-catalyzed cross-coupling reactions are particularly useful for systematically and rapidly producing a variety of organic compounds for the development of new materials. tcichemicals.com
Naphthalene-based building blocks are advantageous for developing organic solid-state laser dyes as they can shift emission colors without sacrificing optical properties. rsc.org The introduction of a naphthalene unit can suppress concentration quenching, leading to high radiative decay rate constants and low amplified spontaneous emission (ASE) thresholds in neat films. rsc.org This demonstrates the utility of naphthalene derivatives in creating high-performance organic electronic materials.
Key features of small molecule organic semiconductors derived from such building blocks include their ability to be isolated in a chemically pure form, the possibility of determining their structures by single-crystal structure analysis, and the capability to fabricate and purify thin layers by vacuum deposition. tcichemicals.com
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
In the field of perovskite solar cells (PSCs), hole transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite light-absorbing layer to the electrode, while simultaneously blocking electrons. researchgate.net Naphthalene-based compounds have been investigated as cores for the design of efficient and cost-effective small molecule HTMs. researchgate.net
Derivatives of this compound can be engineered to possess suitable highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of the perovskite material, facilitating efficient hole injection. researchgate.net Additionally, a sufficiently high lowest unoccupied molecular orbital (LUMO) energy level is required to effectively block electrons. researchgate.net
For instance, a study on naphthalene-cored HTMs, specifically 4,4'-(naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TPA-NAP-TPA), demonstrated a power conversion efficiency (PCE) of 14.63% in inverted perovskite solar cells. researchgate.net The design of such HTMs often involves capping the naphthalene core with electron-donating groups like triphenylamine (B166846) (TPA), which are known for their good hole transporting abilities and morphological stability. researchgate.net
The development of dopant-free organic HTMs is a significant area of research, aiming to improve the long-term stability and reduce the cost of PSCs. rsc.org The molecular design of these materials, including the core structure derived from building blocks like this compound, is crucial for achieving high power conversion efficiencies. rsc.org
| HTM | Core Structure | Power Conversion Efficiency (PCE) |
| TPA-NAP-TPA | Naphthalene | 14.63% |
This table presents an example of a naphthalene-cored HTM and its performance in a perovskite solar cell.
Fabrication of Thin-Film Transistor Devices (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. tcichemicals.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. tcichemicals.com Naphthalene derivatives have been successfully employed in the fabrication of high-performance OFETs. nih.gov
Thin-film transistor devices fabricated using naphthalene derivatives have demonstrated high mobility values. For instance, single-component devices have achieved mobilities of up to 0.53 cm²/V·s. nih.gov The performance of these devices can be further enhanced by utilizing a two-component bilayer configuration, which has been shown to increase the electrical performance to 0.73 cm²/V·s. nih.gov
The fabrication of OFETs often involves depositing the organic semiconductor onto a gate dielectric. The properties of the resulting thin film, such as its crystallinity and molecular ordering, are critical for achieving high charge carrier mobility. researchgate.net The surface of the gate dielectric can be chemically modified to improve the crystallinity and enlarge the grain sizes of the deposited organic semiconductor, leading to enhanced device performance. researchgate.net For example, modifying the surface with octadecyltrichlorosilane (B89594) (OTS) has been shown to significantly increase the electron mobility of OFETs based on naphthalene tetracarboxylic diimides. researchgate.net
| Device Configuration | Mobility (cm²/V·s) |
| Single-component | up to 0.53 |
| Two-component bilayer | up to 0.73 |
This table summarizes the mobility of OFETs based on naphthalene derivatives in different device configurations.
Design of Ambipolar Organic Field-Effect Transistors
Ambipolar organic field-effect transistors (OFETs) are capable of transporting both holes and electrons, making them highly desirable for the development of complementary logic circuits, which are more power-efficient and have better noise margins than circuits based on unipolar transistors. rug.nl Naphthalene-based materials have been utilized in the design of ambipolar OFETs. nih.gov
By combining a naphthalene derivative with an n-type material, such as copper hexadecafluorophthalocyanine (F16CuPc), in a two-component bilayer configuration, it is possible to achieve ambipolar performance. nih.gov In such devices, both hole and electron mobilities of up to 10⁻² cm²/V·s have been reported. nih.gov The electrical performance of these ambipolar devices can be further improved by optimizing the device preparation procedure. nih.gov
The development of ambipolar materials is a significant area of research in organic electronics. New conjugated electron donor-acceptor molecules with tetrathiafulvalene (B1198394) (TTF) fused-naphthalene diimide frameworks have been synthesized and investigated for their ambipolar properties. rsc.org These materials have shown promising results, with one compound exhibiting hole and electron mobilities of 0.03 and 0.003 cm²/V·s, respectively, in air after annealing. rsc.org
| Charge Carrier | Mobility (cm²/V·s) |
| Hole | up to 10⁻² |
| Electron | up to 10⁻² |
This table shows the reported mobilities for both holes and electrons in an ambipolar OFET based on a naphthalene derivative.
Components in Organic Photovoltaics
While closely related to perovskite solar cells, organic photovoltaics (OPVs) represent a broader class of solar cells that utilize organic materials for light absorption and charge transport. Naphthalene-based compounds, including derivatives of this compound, can serve as important components in OPVs. Their tunable electronic properties make them suitable for use as either electron donor or electron acceptor materials in the photoactive layer.
The performance of OPVs is highly dependent on the molecular structure and energy levels of the donor and acceptor materials. The naphthalene core in this compound provides a platform for creating materials with desirable HOMO and LUMO energy levels for efficient charge separation at the donor-acceptor interface.
Furthermore, the ability to modify the peripheral groups, such as the methoxyphenyl group, allows for the optimization of material properties like solubility and thin-film morphology, which are crucial for achieving high power conversion efficiencies in solution-processed OPVs.
Materials for Dyes and Pigments
Naphthalene-based compounds have a long history of use in the synthesis of dyes and pigments. epa.gov The chromophoric properties of the naphthalene ring system make it a valuable component in the design of colored organic molecules.
Specifically, naphthalene derivatives can be used as precursors in the synthesis of azo dyes, which represent a large and important class of commercial colorants. researchgate.net These dyes are characterized by the presence of one or more azo (-N=N-) groups, which connect aromatic rings, such as naphthalene. The color of the resulting dye can be tuned by varying the substituents on the aromatic rings. researchgate.net
In addition to dyes, naphthalene-based compounds can also be used to create organic pigments. epa.gov Pigments are insoluble coloring materials that are dispersed in a medium, such as paint or plastic, to impart color. The molecular design of these pigments, starting from building blocks like this compound, can influence properties such as color intensity, lightfastness, and thermal stability.
Catalysis and Ligand Design
The unique electronic and structural characteristics of the this compound scaffold, which combines an electron-rich methoxy-substituted phenyl ring with an extended naphthalene π-system, make it a valuable platform in the fields of catalysis and ligand design. Its rigid backbone and tunable electronic properties are key features for developing advanced catalytic systems.
Design of Naphthalene-Based Ligands for Transition Metal Catalysis
The naphthalene moiety serves as a robust and versatile scaffold for the design of ligands in transition metal catalysis. The rigid and planar nature of the naphthalene core, combined with its extended π-system, allows for the creation of ligands with specific steric and electronic properties. The introduction of substituents, such as the 3-methoxyphenyl (B12655295) group, enables fine-tuning of these properties. For instance, the methoxy (B1213986) group acts as an electron-donating group, which can influence the electron density at the metal center of a catalyst, thereby modulating its reactivity and selectivity.
The design of ligands based on the this compound framework can be envisioned for various transition metal-catalyzed reactions. By incorporating coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) onto the naphthalene or phenyl rings, it is possible to create bidentate or monodentate ligands. The steric bulk provided by the biaryl structure can be advantageous in controlling the coordination sphere of the metal catalyst, which is crucial for achieving high selectivity in reactions such as asymmetric catalysis. Naphthalene-based Schiff-base ligands, for example, have been synthesized and characterized, demonstrating the potential to create complex coordinating environments. mdpi.com The development of powerful synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has significantly accelerated the exploration and synthesis of diverse and complex naphthalene-based ligand structures.
Role of Aryl Moieties in Supported Catalysts (e.g., Pd Nanoparticles)
Aryl moieties, such as those present in this compound, play a critical role in the development of supported catalysts, particularly for palladium (Pd) nanoparticles. These aromatic structures can be incorporated into polymer supports, which offer high stability, porosity, and a large surface area for the immobilization of metal nanoparticles. researchgate.net
Recent research has demonstrated the synthesis of naphthalene-based polymers through Friedel–Crafts crosslinking, which serve as effective supports for palladium catalysts. researchgate.netmdpi.com The functionalization of the naphthalene monomer with various groups can influence the porosity of the polymer and the distribution of the catalytically active Pd phase. mdpi.com The aryl framework of these polymers provides several advantages:
Stabilization: The aromatic rings can interact with the metal nanoparticles through π-stacking or other non-covalent interactions, preventing their aggregation and sintering, which is a common cause of catalyst deactivation. nih.gov
Modulation of Activity: The electronic properties of the aryl groups can influence the catalytic activity of the supported metal. The presence of electron-donating groups, like the methoxy group in the this compound structure, can enhance the electron density of the support, which in turn can affect the performance of the Pd nanoparticles in reactions like Suzuki cross-coupling. mdpi.com
Enhanced Diffusion: The porous nature of hyper-crosslinked aromatic polymers allows for the quick diffusion of reactants to the active catalytic centers, facilitating efficient reactions. researchgate.net
Nitrogen-rich covalent organic polymers containing triazine rings have also been shown to be excellent supports for palladium nanoparticles, demonstrating high stability and recyclability in Mizoroki-Heck cross-coupling reactions. rsc.org The incorporation of naphthalene and methoxyphenyl moieties into such advanced polymer supports is a promising strategy for creating highly efficient, stable, and recyclable heterogeneous catalysts. researchgate.netmdpi.com
Organic Photoredox Catalysis
Organic photoredox catalysis has emerged as a powerful tool in synthesis, utilizing visible light to drive chemical reactions under mild conditions. sigmaaldrich.com Compounds with extended π-systems and appropriate redox potentials, like naphthalene derivatives, are of interest in this field. The this compound molecule possesses key features that suggest its potential as a photoredox catalyst.
The core properties of an effective organic photoredox catalyst include:
Visible Light Absorption: The extended conjugation of the naphthalene and phenyl rings allows for the absorption of light in the visible spectrum. sigmaaldrich.com
Formation of Excited States: Upon light absorption, the molecule is promoted to an excited state with altered redox properties, making it a potent oxidant or reductant. sigmaaldrich.comacs.org
Tunable Redox Potentials: The presence of the electron-donating methoxy group can modulate the redox potentials of the molecule, allowing for the fine-tuning of its reactivity.
While direct application of this compound as a photoredox catalyst is not extensively documented, studies on the photocatalytic degradation of naphthalene highlight the ability of the naphthalene core to participate in light-induced electron transfer processes. researchgate.netidk.org.rsmdpi.comekb.eg In these processes, photocatalysts like TiO2 or ZnO are used to generate reactive oxygen species that degrade naphthalene. mdpi.comekb.egzastita-materijala.org This demonstrates the susceptibility of the naphthalene scaffold to photocatalytic transformation and suggests that derivatives like this compound could be designed to act as the primary light-absorber and electron-transfer agent in photoredox cycles. scispace.com
Applications in Cross-Coupling Reactions
The this compound scaffold is intimately linked with cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com This compound is frequently synthesized as a target molecule using this reaction, demonstrating the robustness of the methodology for coupling naphthalene-based substrates with phenyl-based reagents.
A typical synthesis involves the palladium-catalyzed reaction between a naphthalene boronic acid (or ester) and a bromo- or iodo-substituted methoxybenzene, or the reverse combination. google.com The efficiency of these reactions showcases the utility of the Suzuki coupling in constructing complex biaryl systems. mdpi.com
Furthermore, the naphthalene framework itself is utilized in the catalyst system. As discussed previously, naphthalene-based polymers have been successfully employed as supports for palladium catalysts used in Suzuki cross-coupling reactions. researchgate.netmdpi.com These novel catalytic systems have demonstrated high efficiency and selectivity in the coupling of substrates like 4-bromoanisole (B123540) and phenylboronic acid, achieving high conversion rates under mild conditions. mdpi.com
Below is a data table summarizing representative conditions for Suzuki-Miyaura reactions used to synthesize biaryl compounds similar to this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | High | researchgate.net |
| Aryl Bromides | Phenylboronic acids | PCA-GNS-Pd | Na₂CO₃ | H₂O | 65-97% | nih.gov |
| 6-Bromo-2-naphthoic acid | 3-Adamantyl-4-methoxyphenylboronic acid | Palladium(II) acetate | Potassium hydroxide | Polar Solvent (e.g., THF/water) | Not specified | google.com |
| Dibrominated Naphthalene Diimide | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Solvent-Free (Ball Mill) | Excellent | nih.gov |
Supramolecular Chemistry and Molecular Devices
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The aromatic and structurally defined nature of this compound makes it an interesting building block for designing supramolecular assemblies and molecular devices.
Host-Guest Complexes
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. mdpi.com The electron-rich π-surfaces of the naphthalene and methoxyphenyl rings in this compound make it a suitable candidate for participating in such interactions, potentially acting as either a host or a guest.
The primary non-covalent forces that would govern its role in host-guest complexes include:
π-π Stacking: The planar aromatic rings can stack with other aromatic molecules, a common interaction in the assembly of supramolecular structures. researchgate.net
C-H···π Interactions: The C-H bonds of a guest molecule can interact with the electron-rich face of the naphthalene or phenyl rings. This type of interaction has been observed in the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, where C-H···π bonds link molecules into a supramolecular chain. nih.gov
Macrocyclic hosts with electron-rich cavities have been shown to form crystalline inclusion complexes with various organic molecules, facilitating their structural determination. researchgate.net The this compound molecule could act as a guest within such larger host systems. Conversely, when incorporated into a larger, pre-organized structure like a cyclophane or a polymer, the aryl moieties of the compound could define a cavity capable of binding smaller guest molecules. mdpi.comresearchgate.net
Sensors
While direct research on the application of this compound in the field of chemical sensors is not extensively documented in publicly available scientific literature, the broader class of naphthalene derivatives serves as a significant platform for the development of fluorescent chemosensors. nih.gov These sensors are designed to detect a variety of analytes, including metal ions and small molecules, with high sensitivity and selectivity. nih.govnih.gov
The fundamental principle behind the function of naphthalene-based fluorescent sensors lies in their photophysical properties. nih.gov The naphthalene moiety acts as a fluorophore, a molecule that can re-emit light upon excitation. niscpr.res.in By chemically modifying the naphthalene core with specific recognition units, or receptors, it is possible to create a sensor that selectively interacts with a target analyte. This interaction causes a discernible change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.govresearchgate.net
Naphthalene derivatives are particularly advantageous for sensor development due to their rigid and planar structure, which contributes to high quantum yields and excellent photostability. nih.gov Furthermore, the naphthalene structure can be readily functionalized, allowing for the fine-tuning of its electronic and photophysical properties to suit specific sensing applications. nih.gov
For instance, various naphthalene-based Schiff base derivatives have been synthesized and demonstrated to be highly selective fluorescent sensors for aluminum ions (Al³⁺). nih.govnih.govresearchgate.net In these sensors, the binding of Al³⁺ to the Schiff base receptor restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of fluorescence. researchgate.net Similarly, other naphthalene derivatives have been developed for the detection of other species, such as hydrogen peroxide, by employing different chemical mechanisms to induce a change in fluorescence upon interaction with the analyte. rsc.org
The performance of these naphthalene-based sensors is often characterized by several key parameters, including their detection limit, binding constant, and selectivity over other potential interfering species. The table below provides examples of the performance of various naphthalene-based fluorescent sensors, illustrating their capabilities in detecting specific analytes. It is important to note that the following data pertains to naphthalene derivatives and not specifically to this compound.
| Naphthalene Derivative Sensor | Target Analyte | Detection Limit | Binding Constant (Kₐ) | Reference |
|---|---|---|---|---|
| 1-((Z)-(naphthalene-4-ylimino)methyl)naphthalene-2-ol (L) | Al³⁺ | 1.0 x 10⁻⁷ M | 1.83 x 10⁵ M⁻¹ᐟ² | researchgate.net |
| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | 1.0 x 10⁻⁷ M (in HEPES buffer) | Not Reported | rsc.org |
| Schiff base derived from naphthalene (L) | Al³⁺ | 1.89 x 10⁻⁸ M | Not Reported | nih.gov |
| Naphthalene derivative fluorescent probe F6 | Al³⁺ | 8.73 × 10⁻⁸ mol/L | 1.598 × 10⁵ M⁻¹ | mdpi.com |
| Naphthalene derivative with a boric acid ester | H₂O₂ | 0.7 μM | Not Reported | rsc.org |
The research into naphthalene-based fluorescent sensors is a dynamic field, with ongoing efforts to develop new probes with enhanced sensitivity, selectivity, and applicability in various environments, including biological systems for in-situ imaging of analytes. nih.govresearchgate.net While specific data for this compound is not available, its core structure suggests potential for similar functionalization and application in this area.
Analytical Methodologies for Aryl Naphthalene Compounds in Research Settings
Chromatographic Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For aryl-naphthalene compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods, often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, offering high sensitivity and specificity. thermofisher.com Reversed-phase (RP) HPLC is the most common mode used for these separations. nih.gov
In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. jocpr.commtc-usa.com The separation of hydrophobic compounds like aryl-naphthalenes is primarily controlled by the concentration of the organic solvent, such as acetonitrile (B52724), in the mobile phase. zodiaclifesciences.com A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the acetonitrile concentration), is often employed to effectively separate a wide range of PAHs. thermofisher.comjocpr.com
For compounds like 2-(3-Methoxyphenyl)naphthalene, which is a positional isomer of other methoxyphenylnaphthalenes, specialized columns can offer enhanced selectivity. Phenyl-based stationary phases or columns designed to facilitate π-π interactions can be particularly effective in resolving aromatic positional isomers. mtc-usa.comnacalai.com The separation is based on subtle differences in the interaction of the isomers with the stationary phase. mtc-usa.com
Detection is commonly achieved using UV absorbance or fluorescence detectors. thermofisher.com Aromatic compounds like this compound possess chromophores that absorb UV light, and their inherent fluorescence can be exploited for highly sensitive detection. thermofisher.comjocpr.com
A summary of typical RP-HPLC conditions for the analysis of aryl-naphthalene compounds is presented in Table 1.
Table 1: Typical HPLC Parameters for Aryl-Naphthalene Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Detection | UV Absorbance (e.g., 254 nm) or Fluorescence Detection mtc-usa.com |
| Injection Volume | 20 µL jocpr.com |
| Column Temperature | 25°C jocpr.com |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile compounds like this compound. In this method, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer.
The separation in the GC column is based on the compound's boiling point and its interaction with the stationary phase. The subsequent mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification. This fragmentation pattern is crucial for distinguishing between isomers that might have very similar retention times in the GC.
For the analysis of aryl-naphthalene compounds, a nonpolar or medium-polarity capillary column is typically used. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of a compound or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only specific fragment ions.
Thermal Desorption and Cryofocussing for Sample Preparation
For trace-level analysis of volatile and semi-volatile aryl-naphthalene compounds in complex matrices like air or soil, sample preparation techniques such as thermal desorption (TD) and cryofocussing are employed.
Thermal desorption involves heating the sample matrix to release the analytes, which are then swept by an inert gas onto a sorbent trap. This process concentrates the analytes from a large sample volume. Following this, the trap is rapidly heated in a secondary desorption step, and the focused band of analytes is introduced into the GC column.
Cryofocussing is often used in conjunction with thermal desorption to ensure a sharp, narrow injection band onto the GC column. After desorption from the primary trap, the analytes are refocused at the head of the GC column using a cryogenically cooled trap. This results in improved peak shape and resolution, which is particularly important for separating closely eluting isomers.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirmation of its molecular formula, C₁₇H₁₄O.
The analysis is typically performed using a combustion method. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are passed through a series of detectors that measure their amounts. From these measurements, the mass percentages of carbon and hydrogen can be calculated. The percentage of oxygen is often determined by difference.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 204.187 | 87.15% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.02% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.83% |
| Total | | | | 234.298 | 100.00% |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of unsymmetrical biaryls like 2-(3-Methoxyphenyl)naphthalene is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Future research could focus on optimizing these methods for higher efficiency, selectivity, and sustainability.
Key areas for development include:
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organic halide, is a powerful tool for C-C bond formation. nih.govtcichemicals.com Future work could explore the use of novel palladium catalysts and ligands to improve yields and facilitate the reaction under milder conditions, potentially even in aqueous media to enhance its green chemistry profile. tcichemicals.comresearchgate.net The reaction selectivity can be influenced by factors such as the base stoichiometry, offering a parameter for optimization. researchgate.net
Negishi Coupling: This method utilizes organozinc reagents and offers a versatile route to biaryls. wikipedia.orgorganic-chemistry.org Research into new palladium or nickel catalysts could enhance the functional group tolerance and efficiency of coupling 2-naphthyl derivatives with 3-methoxyphenylzinc halides. wikipedia.orgnih.govorganic-chemistry.org
Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling employs Grignard reagents. wikipedia.orgorganic-chemistry.org Future investigations could focus on developing nickel or palladium catalysts that are more tolerant of the functional groups present in the reactants, which can be a limitation of this method. researchgate.netorganic-chemistry.org
Ligand Development: The design of novel ligands is crucial for improving the catalytic activity and selectivity of cross-coupling reactions. nih.gov Research into ligands that can facilitate the coupling of sterically hindered or electronically challenging substrates would be particularly valuable for the synthesis of a wide range of 2-arylnaphthalene derivatives.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Research Focus |
| Suzuki-Miyaura | Boronic acid/ester | Palladium | High functional group tolerance, mild reaction conditions | Development of water-soluble catalysts and ligands. |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, versatility in coupling partners | Design of catalysts with improved stability and selectivity. |
| Kumada | Grignard reagent | Nickel or Palladium | Utilizes readily available Grignard reagents | Enhancing functional group compatibility through ligand design. |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. royalsocietypublishing.orgnih.gov Such studies can provide insights into the torsional energetics of the biaryl bond, which is crucial for understanding its conformational preferences and potential for atropisomerism. nih.govacs.org By calculating parameters like HOMO-LUMO energy gaps, one can predict the electronic and photophysical properties of novel derivatives. acs.org
Predictive Design of Derivatives: Computational modeling can be used to design new derivatives of this compound with tailored properties. For instance, by systematically modifying the substitution pattern on either the naphthalene (B1677914) or the phenyl ring, it is possible to predict how these changes will affect properties relevant to materials science or medicinal chemistry. nih.gov This in silico screening can prioritize synthetic targets and accelerate the discovery of new functional molecules.
Exploration of New Materials Science Applications
The rigid, planar structure of the naphthalene core, combined with the electronic influence of the methoxy-substituted phenyl ring, makes this compound a promising candidate for various materials science applications.
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their fluorescent properties. mdpi.com The extended π-conjugation in this compound could lead to interesting photophysical properties, making it a potential component of organic light-emitting materials. nih.gov Future research could involve synthesizing a series of derivatives with different substituents to tune the emission color and efficiency.
Liquid Crystals: The anisotropic shape of this compound suggests its potential use as a building block for liquid crystals. The introduction of a lateral methoxy (B1213986) group can significantly influence the mesomorphic behavior of a molecule. benthamscience.com By attaching flexible alkyl chains to the naphthalene or phenyl rings, it may be possible to induce liquid crystalline phases. researchgate.netnih.gov
Photophysical Studies: A thorough investigation of the absorption and emission properties of this compound in various solvents would be crucial to understand its potential as a fluorescent probe or sensor. mdpi.comresearchgate.netnih.gov The effect of the methoxy group's position on the photophysical properties could be systematically studied by comparing the 2-, 3-, and 4-methoxy isomers.
Design of Naphthalene-Based Scaffolds for Chemical Transformations and Catalysis
The naphthalene scaffold is a privileged structure in medicinal chemistry and can also serve as a backbone for chiral ligands in asymmetric catalysis.
Medicinal Chemistry: Biaryl structures are found in numerous pharmaceuticals. researchgate.net The this compound scaffold could be explored as a starting point for the development of new therapeutic agents. By introducing various functional groups, libraries of compounds could be synthesized and screened for biological activity.
Chiral Ligands and Catalysts: The biaryl axis in this compound has the potential for chirality if rotation around the C-C single bond is restricted. By introducing bulky substituents at the positions ortho to the inter-ring bond, stable atropisomers could be synthesized. nih.govnih.gov These chiral biaryls could then be functionalized to create novel ligands for asymmetric catalysis, a field where such structures have proven invaluable. rsc.orgacs.org Palladium complexes bearing such ligands could be investigated for their catalytic activity in various C-C coupling reactions. researchgate.net
Investigation of Isotopic Labeling Applications (e.g., 13C-labelled naphthalenes)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracing metabolic pathways. wikipedia.orgmusechem.comtaylorandfrancis.com
Synthesis of 13C-labeled this compound: The development of synthetic routes to introduce 13C atoms at specific positions within the this compound structure would be a significant advancement. nih.govrsc.org This could be achieved by using 13C-labeled starting materials in one of the cross-coupling reactions mentioned earlier. For example, a 13C-labeled 3-methoxyphenylboronic acid could be coupled with 2-bromonaphthalene (B93597). researchgate.net
Mechanistic Studies: 13C-labeled this compound could be used as a probe to study the mechanisms of various chemical reactions. researchgate.net For instance, it could help to elucidate the mechanism of its formation in a cross-coupling reaction or its transformation into other molecules.
Metabolic Studies: In the context of drug development, isotopically labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.com If this compound or its derivatives are found to have biological activity, their 13C-labeled analogues would be crucial for understanding their fate in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
